Cas no 2098092-11-4 ((4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol)

(4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol is a heterocyclic compound featuring a pyrrolidine core substituted with a piperidin-4-yl group and a hydroxymethyl moiety at the 3-position. This structure imparts versatility in pharmaceutical and organic synthesis applications, particularly as a chiral intermediate or building block for bioactive molecules. The presence of both nitrogen-containing rings enhances its potential for forming stable complexes or acting as a ligand in catalysis. The hydroxymethyl group offers a reactive site for further functionalization, enabling derivatization for tailored applications. Its rigid yet flexible scaffold makes it valuable in drug discovery, particularly for CNS-targeting compounds, where such frameworks are often explored for receptor binding optimization.
(4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol structure
2098092-11-4 structure
Product Name:(4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol
CAS No:2098092-11-4
MF:C11H22N2O
MW:198.305182933807
CID:5728625
PubChem ID:121202568
Update Time:2025-10-29

(4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol
    • 2098092-11-4
    • AKOS026710751
    • (4-methyl-1-piperidin-4-ylpyrrolidin-3-yl)methanol
    • F1907-6382
    • 3-Pyrrolidinemethanol, 4-methyl-1-(4-piperidinyl)-
    • (4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol
    • Inchi: 1S/C11H22N2O/c1-9-6-13(7-10(9)8-14)11-2-4-12-5-3-11/h9-12,14H,2-8H2,1H3
    • InChI Key: NLLOYUHXYYGXBJ-UHFFFAOYSA-N
    • SMILES: OCC1CN(CC1C)C1CCNCC1

Computed Properties

  • Exact Mass: 198.173213330g/mol
  • Monoisotopic Mass: 198.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.019±0.06 g/cm3(Predicted)
  • Boiling Point: 285.4±30.0 °C(Predicted)
  • pka: 14.93±0.10(Predicted)

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(4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol Related Literature

Additional information on (4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol

Introduction to (4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol (CAS No. 2098092-11-4)

(4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol, with the CAS number 2098092-11-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural diversity. The presence of both piperidine and pyrrolidine rings in its molecular structure imparts unique chemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents.

The< strong> molecular structure of (4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol consists of a central pyrrolidine ring substituted with a piperidine moiety at the 1-position and a hydroxymethyl group at the 3-position. The methyl group at the 4-position of the piperidine ring further enhances its structural complexity and potential for functionalization. This arrangement not only contributes to the compound's solubility and bioavailability but also influences its interactions with biological targets.

In recent years, there has been a growing interest in exploring the pharmacological potential of< strong> piperidine-pyrrolidine derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and cancer. The< strong> hydroxymethyl group in (4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol provides a versatile handle for further chemical modifications, allowing researchers to tailor the compound's properties to specific biological targets.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The< strong> piperidine and< strong> pyrrolidine moieties are known to be privileged scaffolds in medicinal chemistry, frequently appearing in approved drugs due to their favorable pharmacokinetic profiles and binding affinities. The unique substitution pattern in (4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol suggests that it may exhibit novel interactions with biological receptors, potentially leading to the discovery of new therapeutic entities.

The< strong> synthesis of (4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the piperidine ring onto the pyrrolidine core typically involves nucleophilic substitution or cycloaddition reactions, while the addition of the hydroxymethyl group can be achieved through reduction or hydroxylation techniques. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations.

The< strong> pharmacological evaluation of (4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol has revealed several promising activities. Preclinical studies have demonstrated that this compound exhibits moderate affinity for certain neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders. Additionally, its ability to modulate inflammatory pathways has been observed in vitro, making it a candidate for anti-inflammatory drug development.

In recent research, (4-Methyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol has been investigated for its< strong> anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The< strong> hydroxymethyl group appears to play a crucial role in these interactions, potentially enhancing the compound's ability to bind to target proteins and modulate their activity.

The< strong> computational modeling of (4-Methyl-1-(piperidin-4-yi)pyrrolidin -3 -yI)methanol has provided valuable insights into its binding mode with biological targets. Molecular docking studies have identified potential binding pockets on neurotransmitter receptors and kinases that could be exploited for drug design. These findings have guided the development of analogs with improved potency and selectivity.

The< strong> future directions for research on (4-Methyl -1-(pi per idine -4 -yI )py rro lid ine -3 -yI )methanol include further exploration of its pharmacological profile and optimization of its chemical structure. Investigating its interactions with additional biological targets will provide a more comprehensive understanding of its therapeutic potential. Additionally, exploring novel synthetic routes could enhance the scalability and cost-effectiveness of producing this compound for preclinical and clinical studies.

In conclusion, (4-Methyl -1-(pi per idine -4 -yI )py rro lid ine -3 -yI )methanol (CAS No. 2098092 -11 -4) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its observed biological activities, make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing various diseases and improving patient outcomes.

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